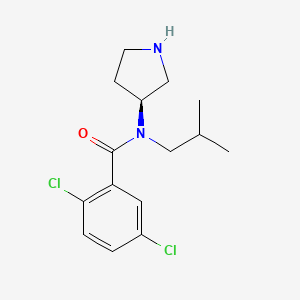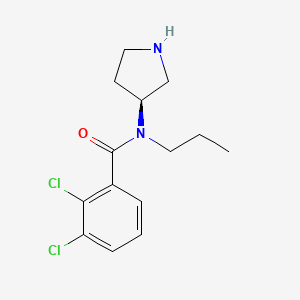
3'-(3-Bromophenyl)epibatidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(3-Bromophenyl)epibatidine is a synthetic derivative of epibatidine, a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates anthonyi . Epibatidine is known for its high affinity for nicotinic acetylcholine receptors, making it a subject of interest in pharmacological research . The brominated derivative, 3’-(3-Bromophenyl)epibatidine, retains similar properties but with modifications that may enhance its selectivity and potency .
Preparation Methods
The synthesis of 3’-(3-Bromophenyl)epibatidine involves several steps, starting from commercially available precursors. One common method includes the bromination of a phenyl ring followed by coupling with an epibatidine scaffold . The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may employ more efficient and scalable processes, such as continuous flow synthesis, to achieve higher yields and purity .
Chemical Reactions Analysis
3’-(3-Bromophenyl)epibatidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3’-(3-Bromophenyl)epibatidine has several scientific research applications:
Mechanism of Action
3’-(3-Bromophenyl)epibatidine exerts its effects by binding to nicotinic acetylcholine receptors, specifically the α4β2 subtype . This binding leads to the activation or inhibition of these receptors, affecting neurotransmission and resulting in analgesic effects . The molecular targets and pathways involved include the modulation of ion channels and the alteration of synaptic transmission .
Comparison with Similar Compounds
3’-(3-Bromophenyl)epibatidine is unique compared to other similar compounds due to its specific bromine substitution, which enhances its binding affinity and selectivity for nicotinic receptors . Similar compounds include:
Epibatidine: The parent compound with high potency but limited therapeutic use due to toxicity.
3’-(3-Dimethylaminophenyl)epibatidine: A derivative with partial agonist activity and potential use in smoking cessation.
3’-(3-Fluorophenyl)epibatidine: Another derivative with potent agonist activity.
These comparisons highlight the unique properties of 3’-(3-Bromophenyl)epibatidine and its potential advantages in research and therapeutic applications.
Properties
Molecular Formula |
C17H16BrClN2 |
|---|---|
Molecular Weight |
363.7 g/mol |
IUPAC Name |
(1R,2R,4S)-2-[5-(3-bromophenyl)-6-chloropyridin-3-yl]-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H16BrClN2/c18-12-3-1-2-10(6-12)15-7-11(9-20-17(15)19)14-8-13-4-5-16(14)21-13/h1-3,6-7,9,13-14,16,21H,4-5,8H2/t13-,14+,16+/m0/s1 |
InChI Key |
AZUKJENWDLWCOX-SQWLQELKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[125I]1-(2-iodophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxylate](/img/structure/B10790477.png)
![4-[(3-chlorophenyl)(2,4-dichlorophenyl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B10790485.png)
![N-Cyclohexyl-4-[(2,4-dichlorophenyl)(p-tolyl)methyl]piperazine-1-carboxamide](/img/structure/B10790486.png)




![[(2R,3R,4R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10790524.png)
![4-[(2-fluoro-4-chlorophenyl)(phenyl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B10790530.png)
![N-Cyclohexyl-4-[(2,4-dichlorophenyl)(phenyl)methyl]-piperazine-1-carboxamide](/img/structure/B10790536.png)
![2-[(5S,25R,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790539.png)



